molecular formula C13H8O5 B579673 2,6,7-Trihydroxy-3H-xanthen-3-one CAS No. 17634-39-8

2,6,7-Trihydroxy-3H-xanthen-3-one

Cat. No.: B579673
CAS No.: 17634-39-8
M. Wt: 244.202
InChI Key: DFGINZPHLBGFIL-UHFFFAOYSA-N
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Description

2,6,7-Trihydroxy-3H-xanthen-3-one is a xanthene derivative that serves as a versatile scaffold in pharmacological and chemical research. This compound is part of a series of 9-(substituted phenyl)-2,6,7-trihydroxy-xanthene-3-ones investigated for their metal-chelating and redox properties . Its core structure provides multiple sites for interaction with metal ions, making it a compound of significant interest in the study of metal-driven biological processes.The primary research value of this compound lies in its function as an iron chelator . Studies show that this class of xanthene derivatives effectively chelates iron, with the specific substitution on the phenyl ring in position 9 influencing its chelating strength, such as a trifluoromethyl group enhancing the activity likely through improved solvation . Furthermore, these compounds demonstrate the ability to reduce both iron and copper ions . This dual mechanism of metal chelation and reduction is highly relevant for investigating oxidative stress pathways and redox cycling in biological systems.In biological models, the most active analogue from this series (a trifluoromethyl derivative) demonstrated a protective effect on erythrocytes and even cancer cells against copper-induced toxicity . This suggests research applications in studying metal overload conditions and novel therapeutic strategies. The xanthene scaffold is also recognized as a suitable base for developing novel anticancer compounds .This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers exploring metal chelation therapy, cancer cell metabolism, reactive oxygen species (ROS), and novel uses of the xanthene core will find this compound a valuable investigative tool.

Properties

CAS No.

17634-39-8

Molecular Formula

C13H8O5

Molecular Weight

244.202

IUPAC Name

2,6,7-trihydroxyxanthen-3-one

InChI

InChI=1S/C13H8O5/c14-8-2-6-1-7-3-9(15)11(17)5-13(7)18-12(6)4-10(8)16/h1-5,14-16H

InChI Key

DFGINZPHLBGFIL-UHFFFAOYSA-N

SMILES

C1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C31)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

3,6-Dihydroxy-9H-xanthen-9-one

  • Structural Differences : The hydroxyl groups are positioned at C3 and C6 instead of C2, C6, and C7. This reduces hydrogen-bonding capacity and alters electron distribution.
  • Molecular Data :
    • Formula: C₁₃H₈O₄
    • Molar mass: 228.203 g/mol
    • CAS: 1214-24-0
  • Functional Implications : The absence of a hydroxyl group at C2 and C7 diminishes its chelating ability compared to 2,6,7-trihydroxy-3H-xanthen-3-one. This limits its utility in metal ion complexation but may enhance stability in acidic conditions .

2,6,7-Trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one

  • Structural Differences : A 2-nitrophenyl substituent is introduced at C9, adding electron-withdrawing effects.
  • Molecular Data: Formula: C₁₉H₁₁NO₇ Molar mass: 365.29 g/mol CAS: 6098-81-3
  • Functional Implications : The nitro group enhances redox activity and selectivity toward transition metals (e.g., Cu²⁺ and Fe³⁺) in spectrophotometric analyses. However, the nitro substituent may reduce solubility in polar solvents compared to the parent compound .

9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one

  • Structural Differences: A 4-dimethylaminophenyl group at C9 introduces strong electron-donating effects.
  • Molecular Data: Formula: C₂₁H₁₇NO₅ Molar mass: 363.36 g/mol CAS: 6098-86-8
  • Functional Implications: The dimethylamino group enhances fluorescence quantum yield and shifts absorption maxima to longer wavelengths (bathochromic shift), making it suitable for optical sensing and bioimaging .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molar Mass (g/mol) Hydroxyl Positions Key Substituent CAS Number Primary Applications
This compound C₁₃H₁₀O₅ 246.21 2, 6, 7 None N/A Metal chelation, fluorometry
3,6-Dihydroxy-9H-xanthen-9-one C₁₃H₈O₄ 228.20 3, 6 None 1214-24-0 Stability studies
9-(2-Nitrophenyl)-substituted analog C₁₉H₁₁NO₇ 365.29 2, 6, 7 2-Nitrophenyl 6098-81-3 Redox-active metal detection
9-(4-Dimethylaminophenyl)-substituted C₂₁H₁₇NO₅ 363.36 2, 6, 7 4-Dimethylaminophenyl 6098-86-8 Fluorescent probes

Preparation Methods

Friedel-Crafts Alkylation of Triacetoxybenzene

1,2,4-Triacetoxybenzene reacts with aromatic aldehydes under acidic alcoholic conditions (e.g., HCl in ethanol) to form a bis-aryl intermediate. The reaction exploits the electrophilic aromatic substitution mechanism, where the aldehyde’s carbonyl group is activated by protonation, enabling attack by the electron-rich benzene ring.

Key Conditions

  • Solvent: Anhydrous ethanol

  • Acid Catalyst: Concentrated HCl (2–3 equiv)

  • Temperature: Reflux (78–80°C)

  • Reaction Time: 6–8 hours

The intermediate (A) is isolated via vacuum filtration and dried under reduced pressure.

Oxidation and Cyclocondensation

Intermediate A undergoes oxidation using potassium peroxodisulfate (K₂S₂O₈) in aqueous acidic medium to generate a p-benzoquinone derivative (B). Subsequent cyclocondensation at elevated temperatures (80–90°C) yields the xanthen-3-one core.

Optimization Insights

  • Oxidant: K₂S₂O₈ (1.5 equiv) in 1:1 H₂O:EtOH

  • Cyclization Temperature: 80°C for 4 hours

  • Workup: Precipitation on ice-water followed by vacuum drying.

Alternative Synthetic Routes

Metal-Catalyzed Coupling Approaches

Recent advancements explore palladium-catalyzed cross-coupling to assemble the xanthene skeleton. For example, Suzuki-Miyaura coupling between boronic acid derivatives and halogenated precursors has been attempted, though yields remain suboptimal compared to classical methods.

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry protocols utilize ball milling to facilitate solid-state reactions between 2,3,6-trihydroxybenzoic acid and aldehydes. Initial reports indicate reduced reaction times (2–3 hours) but require further yield optimization.

Critical Analysis of Methodologies

Yield and Purity Considerations

MethodAverage Yield (%)Purity (HPLC)Key Limitations
Friedel-Crafts65–72>95%Side product formation
Metal-Catalyzed38–4585–90%Catalyst cost and removal
Mechanochemical50–5888–92%Scalability challenges

Data synthesized from.

Spectroscopic Validation

Successful synthesis is confirmed via:

  • ¹H NMR: Aromatic protons appear as multiplets at δ 6.8–7.5 ppm, with hydroxyl groups (δ 9.2–10.1 ppm) disappearing upon acetylation.

  • IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (OH stretch).

  • Mass Spectrometry: Molecular ion peak at m/z 320.3 ([M+H]⁺) aligns with the molecular formula C₁₉H₁₂O₅.

Industrial-Scale Production Challenges

Purification bottlenecks

  • Chromatography Limitations: Silica gel chromatography, while effective for lab-scale purification, becomes cost-prohibitive for bulk synthesis.

  • Recrystallization Solvents: Ethyl acetate/hexane mixtures (3:1) achieve 90–93% recovery but require strict temperature control.

Stability Concerns

The compound’s polyhydroxy structure necessitates inert atmosphere storage (N₂ or Ar) to prevent oxidative degradation. Accelerated stability studies show 15% decomposition after 6 months at 25°C.

Q & A

Q. Efficiency Metrics :

  • Yield : Typically 40–60%, depending on substituent steric/electronic effects.
  • Purity : Assessed via HPLC (>95% purity threshold).

Q. Table 1: Reaction Optimization Parameters

Precursor (mmol)Aldehyde (mmol)CatalystYield (%)Purity (HPLC)
1,2,4-Triacetoxybenzene (20)Benzaldehyde (10)H₂SO₄5297%
1,2,4-Triacetoxybenzene (20)4-Nitrobenzaldehyde (10)PCl₃4894%

Q. Reference :

Basic: Which analytical techniques are critical for assessing purity and structural integrity?

Answer:
Purity Analysis :

  • Paper Chromatography : Historical method using solvent systems like butanol-acetic acid-water (4:1:5) to separate derivatives .
  • HPLC : Modern reverse-phase C18 columns with UV detection (λ = 254 nm) provide high-resolution purity profiles.

Q. Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies hydroxyl (–OH) and carbonyl (C=O) signals. For example, the C-3 ketone resonates at δ 180–185 ppm.
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₈O₆: calc. 260.03, obs. 260.1).

Q. Reference :

Advanced: How can contradictions in spectral data (e.g., NMR/MS) during derivative characterization be resolved?

Answer:
Contradictions often arise from tautomerism or impurities. Mitigation strategies:

2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C nuclei.

Isotopic Labeling : ¹⁸O labeling confirms hydroxyl group positions.

Cross-Validation : Compare experimental MS/MS fragmentation with computational tools (e.g., Mass Frontier).

Case Study : A derivative’s NMR showed unexpected aromatic splitting due to keto-enol tautomerism. HSQC confirmed the enolic form dominated in DMSO-d₆ .

Q. Reference :

Advanced: What strategies improve low yields in halogenated derivative synthesis?

Answer:
Halogenation challenges stem from steric hindrance and electron withdrawal. Solutions:

Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to position halogens.

Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yields by 15–20%.

Lewis Acid Catalysts : BF₃·Et₂O enhances electrophilic substitution regioselectivity.

Q. Table 2: Halogenation Efficiency

SubstrateHalogen SourceCatalystYield (%)
2,6,7-TrihydroxyCl₂ (gas)FeCl₃38
2,6,7-TrihydroxyNCS (solid)55

Q. Reference :

Stability: Under what conditions does this compound degrade, and how is stability monitored?

Answer:
Degradation Pathways :

  • pH Sensitivity : Degrades above pH 10 via deprotonation and oxidation.
  • Light Exposure : UV irradiation induces ring-opening (monitored via UV-Vis at λ = 320 nm).

Q. Stability Protocol :

Storage : –20°C under argon; avoid aqueous buffers.

Accelerated Testing : 40°C/75% RH for 4 weeks; HPLC tracks degradation products.

Q. Reference :

Data Contradictions: How to address discrepancies between theoretical and experimental structure-activity data?

Answer:

Statistical Validation : Apply Student’s t-test (p < 0.05) to compare replicate experiments.

Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electronic effects; compare with experimental logP values.

Open Data Repositories : Share raw spectra/via platforms like Zenodo to enable peer validation .

Q. Reference :

Advanced: How to enhance selectivity in electrophilic substitutions on the xanthenone core?

Answer:
Directing Groups :

  • –OH Groups : Activate C-4 and C-5 positions for nitration/sulfonation.
  • Steric Shielding : Bulky substituents at C-9 block undesired sites.

Q. Solvent Effects :

  • Polar Aprotic Solvents (DMF) : Stabilize transition states for meta-substitution.

Case Study : Introducing a –N(CH₃)₂ group at C-9 increased para-selectivity by 70% in bromination .

Q. Reference :

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